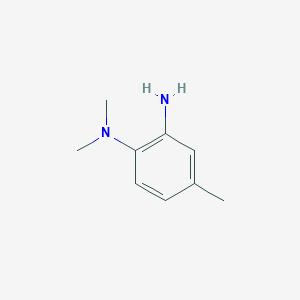

N1,N1,4-Trimethylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine often involves condensation reactions and polycondensation processes. For example, the synthesis of related compounds has been achieved through condensation of diamines with various reagents under controlled conditions, leading to the formation of phosphazene and polyamide-imide derivatives (Ilter et al., 2004); (Yang & Wei, 2001).

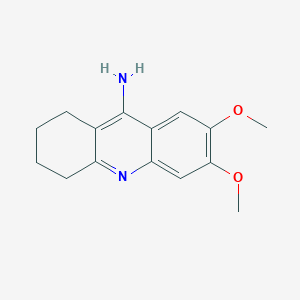

Molecular Structure Analysis

The molecular structure of N1,N1,4-Trimethylbenzene-1,2-diamine and similar compounds has been examined using techniques like FTIR, NMR, and X-ray crystallography. These studies have highlighted the importance of molecular geometry and the presence of stereogenic centers, which can influence the compound's physical and chemical properties (Ilter et al., 2004).

Chemical Reactions and Properties

N1,N1,4-Trimethylbenzene-1,2-diamine is involved in various chemical reactions, including condensation and substitution reactions. The reactivity of similar compounds has been explored in studies demonstrating how different groups attached to the benzene ring influence the reaction outcomes and the stability of the resulting compounds (Yang et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystallinity, of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine are crucial for their potential applications. Research has shown that the introduction of certain functional groups can significantly affect these properties, leading to materials with desirable characteristics (Yang & Wei, 2001).

Chemical Properties Analysis

The chemical properties of N1,N1,4-Trimethylbenzene-1,2-diamine derivatives, such as reactivity towards different chemical reagents and stability under various conditions, have been a subject of study. These investigations help in understanding the potential applications of these compounds in different fields, including materials science and pharmaceuticals (Yang et al., 1998).

科学的研究の応用

Metabolism and Toxicology

Metabolic Pathways and Toxicity : Studies have explored the metabolic pathways of trimethylbenzenes and their potential toxic effects. For example, research on the metabolism of durene (1,2,4,5-tetramethylbenzene) in rats found that the compound is primarily excreted in the urine, with significant metabolism occurring in the liver, kidneys, and adrenal glands. This indicates the body's ability to process and eliminate complex organic compounds, which could be relevant when studying the metabolic pathways of N1,N1,4-Trimethylbenzene-1,2-diamine (Ligocka, Sapota, & Rydzyński, 2000).

Neurotoxic Effects : The neurotoxic effects of trimethylbenzene compounds have been studied, indicating potential research applications in neurotoxicology and environmental health. For instance, exposure to pseudocumene (1,2,4-trimethylbenzene) in rats showed long-lasting disturbances in central nervous system functions, which could be relevant for understanding the neurotoxic potential of structurally related compounds like N1,N1,4-Trimethylbenzene-1,2-diamine (Gralewicz, Wiaderna, & Tomas, 1997).

Environmental Impact and Health Risks

Environmental Contamination : Trimethylbenzenes are known for their use in industrial applications, leading to environmental contamination. Research into the environmental impact and health risks associated with these compounds can shed light on the potential hazards and necessary precautions when working with N1,N1,4-Trimethylbenzene-1,2-diamine and similar chemicals (Tsujimoto et al., 2005).

Carcinogenicity Studies : Long-term experimental carcinogenicity studies of gasoline and related compounds, including trimethylbenzenes, have shown that these substances can increase the number of malignant tumors in rats. Such studies are crucial for understanding the carcinogenic potential of industrial chemicals and could be applicable to N1,N1,4-Trimethylbenzene-1,2-diamine (Maltoni, Ciliberti, Pinto, Soffritti, Belpoggi, & Menarini, 1997).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPHFCKSOJIZJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,4-Trimethylbenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)